N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other industrial applications.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN6O2/c11-6-1-3-7(4-2-6)17-15-9(14-16-17)10(19)13-5-8(12)18/h1-4H,5H2,(H2,12,18)(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZKBWKJPPJRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of azides with nitriles under acidic conditions. The introduction of the 4-fluorophenyl group can be achieved through a substitution reaction using appropriate fluorinated reagents. The final step involves the coupling of the tetrazole derivative with an amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring and fluorophenyl group are susceptible to oxidation under specific conditions.
Key Findings :
-
Oxidation of the tetrazole ring with KMnO₄ in acidic conditions may lead to ring opening, forming a carboxylic acid or nitrile derivative.
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The fluorophenyl group can undergo hydroxylation via electrophilic substitution when treated with H₂O₂.
Reduction Reactions
The amide and tetrazole functionalities can be reduced under controlled conditions.
Key Findings :
-
LiAlH₄ reduces the amide bond to a secondary amine, retaining the tetrazole and fluorophenyl groups .
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Catalytic hydrogenation (H₂/Pd-C) may partially saturate the tetrazole ring, altering its electronic properties .
Substitution Reactions
The fluorophenyl group and tetrazole ring participate in nucleophilic and electrophilic substitutions.
Key Findings :
-
The fluorine atom on the phenyl ring is replaceable with azide groups under Cu(I)-catalyzed conditions .
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Palladium-catalyzed cross-coupling reactions enable functionalization of the tetrazole ring at the C-5 position .
Hydrolysis Reactions
The amide and tetrazole groups undergo hydrolysis under acidic or basic conditions.
Key Findings :
-
Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid and glycinamide fragments.
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Strong bases like NaOH degrade the tetrazole ring to a carboxylate, altering its bioactivity .
Complexation and Chelation
The tetrazole nitrogen atoms and amide oxygen may act as ligands for metal ions.
| Reagent/Conditions | Products | Mechanistic Notes | Sources |
|---|---|---|---|
| Fe³⁺/Cu²⁺ (aqueous solution) | Metal-tetrazole complexes | Tetrazole nitrogens coordinate with transition metals, forming stable complexes. |
Key Findings :
-
Tetrazole-metal complexes exhibit enhanced stability and potential applications in catalysis or material science .
Photochemical Reactions
The fluorophenyl group may undergo photochemical transformations.
| Reagent/Conditions | Products | Mechanistic Notes | Sources |
|---|---|---|---|
| UV light (λ = 254 nm) | Diradical or dimerized products | Photoinduced cleavage or dimerization of the fluorophenyl group. |
Key Findings :
-
UV irradiation generates reactive intermediates, potentially leading to dimerization or decomposition.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrazole ring known for its stability and versatility, along with an amino group and a fluorinated phenyl group. Its molecular formula is with a molecular weight of 264.22 g/mol. The presence of the 4-fluorophenyl group enhances its chemical reactivity and biological activity, making it a valuable building block in the synthesis of more complex molecules.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several notable applications:
Pharmaceutical Development
The compound serves as a building block in the synthesis of pharmaceuticals, particularly in developing new drugs targeting various diseases. Its structural properties allow it to mimic biological molecules, which can facilitate interactions with specific enzymes or receptors.
Biological Studies
Due to its stability and reactivity, it is useful in studying enzyme interactions and metabolic pathways. The compound's ability to bind to active sites can lead to modulation of biological activity, which is critical for understanding disease mechanisms and developing therapeutic strategies.
Industrial Applications
In addition to its pharmaceutical applications, this compound can be utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Case Studies
Several studies have highlighted the potential of this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effective growth inhibition against various cancer cell lines, indicating their potential as therapeutic agents against tumors .
- Mechanism of Action Studies : Investigations into the mechanism of action reveal that this compound can inhibit specific pathways by interacting with target proteins involved in disease progression . This property makes it a candidate for further exploration in drug development.
- Comparative Studies : Comparisons with similar tetrazole derivatives demonstrate that the inclusion of a fluorine atom significantly affects both reactivity and biological activity, underscoring the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
N-(2-amino-2-oxoethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of the 4-fluorophenyl group in N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide imparts unique properties, such as increased stability and specific interactions with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, a compound with the CAS number 1396879-81-4, has gained attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent studies and findings.
Molecular Characteristics
- Molecular Formula : C10H9FN6O2
- Molecular Weight : 264.22 g/mol
- IUPAC Name : N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
- InChI Key : YQZKBWKJPPJRNE-UHFFFAOYSA-N
The compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the 4-fluorophenyl group enhances its reactivity and biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to either inhibition or activation of specific pathways, depending on the target.
Pharmacological Applications
- Antitumor Activity :
- Enzyme Inhibition :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-amino-2-oxoethyl)-2-phenyl-2H-tetrazole-5-carboxamide | Lacks fluorine substitution | Moderate cytotoxicity |
| N-(2-amino-2-oxoethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide | Contains chlorine instead of fluorine | Variable activity depending on substitution |
The unique presence of the 4-fluorophenyl group in this compound enhances its stability and specificity towards biological targets compared to other similar compounds.
Study 1: Antitumor Efficacy
A study evaluating the cytotoxic effects of various tetrazole derivatives found that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents against several cancer cell lines, indicating its potential as an effective antitumor agent .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with key metabolic enzymes. Results demonstrated that it effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disease management .
Q & A
Q. What are the optimized synthetic routes for N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step protocols:
- Tetrazole ring formation : Use sodium azide and nitriles under controlled pH (e.g., acetic acid) and temperature (80–100°C) to minimize side reactions .
- Carboxamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-amino-2-oxoethyl group to the tetrazole core. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures >95% purity .
- Scale-up : Optimize solvent systems (e.g., DMF/water mixtures) for reproducibility in multigram syntheses .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the tetrazole ring and substituent integration (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect hydrolytic degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The fluorophenyl group shows π-π stacking with hydrophobic pockets, while the tetrazole ring may form hydrogen bonds .
- Pharmacophore mapping : Identify critical moieties (e.g., carboxamide NH for hydrogen bonding) using Schrödinger Suite .
Q. What strategies mitigate contradictions in reported bioactivity data?
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to resolve variability in anticancer activity .
- Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation discrepancies .
Q. How can structural modifications enhance solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol chains to the amino-oxoethyl group to improve aqueous solubility (>2 mg/mL in PBS) while retaining COX-2 inhibition (IC₅₀ < 10 µM) .
- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in vivo .
Q. What experimental designs address thermal and pH stability challenges?
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C) to guide storage conditions .
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC monitoring to identify labile sites .
Q. How do substituents on the tetrazole ring influence enzyme inhibition kinetics?
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity increases binding affinity to COX-2 (ΔΔG = -1.2 kcal/mol) but reduces solubility .
- Amino-oxoethyl vs. methoxyethyl : The former enhances hydrogen bonding with catalytic serine residues, improving inhibition (Kᵢ = 0.8 µM vs. 5.2 µM) .
Methodological Considerations
Q. What in vitro models are suitable for preliminary toxicity screening?
- HepG2 cells : Assess hepatotoxicity via MTT assays (48-hour exposure, IC₅₀ > 50 µM deemed safe) .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 30 µM acceptable) .
Q. How can SAR studies optimize anticancer activity?
- Library synthesis : Prepare analogs with varying aryl groups (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) and test in apoptosis assays (Annexin V/PI staining) .
- Transcriptomic profiling : RNA-seq of treated cancer cells to identify pathways (e.g., p53 upregulation) linked to cytotoxicity .
Q. What analytical techniques resolve reaction byproducts during scale-up?
- LC-MS/MS : Detect trace impurities (e.g., unreacted azide intermediates) with MRM transitions .
- X-ray crystallography : Confirm regiochemistry of the tetrazole ring to avoid 1H/2H isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
